N-[(4-methylphenyl)methyl]-2-({9-[(3-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide
Description
N-[(4-methylphenyl)methyl]-2-({9-[(3-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide is a complex tricyclic sulfonamide derivative characterized by a sulfur-containing heterocyclic core. The compound features two methyl-substituted benzyl groups at the 4- and 3-positions of the phenyl rings, respectively. The 8,8-dioxo-8lambda6-thia moiety indicates a sulfone group, enhancing electron-withdrawing properties and influencing reactivity .
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[6-[(3-methylphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O3S2/c1-19-10-12-21(13-11-19)15-29-26(33)18-36-28-30-16-25-27(31-28)23-8-3-4-9-24(23)32(37(25,34)35)17-22-7-5-6-20(2)14-22/h3-14,16H,15,17-18H2,1-2H3,(H,29,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYJZHWVOSXBCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)CC5=CC=CC(=C5)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Anticancer Properties
Research indicates that this compound may exhibit anticancer properties by inhibiting specific enzymes linked to cancer cell proliferation. The mechanism involves binding to these enzymes and altering their activity, which can lead to reduced tumor growth and increased apoptosis in cancer cells. For instance, studies have shown that similar compounds can effectively inhibit the proliferation of various cancer cell lines, suggesting a potential for therapeutic applications in oncology.
Antimicrobial Activity
Preliminary investigations into the antimicrobial activity of this compound indicate effectiveness against several bacterial strains. The presence of the thiazole moiety in the structure is hypothesized to enhance its ability to disrupt bacterial cell walls or interfere with essential metabolic processes.
Neuroprotective Effects
There is emerging evidence suggesting that compounds with similar structures may possess neuroprotective effects , potentially offering benefits in neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The proposed mechanism involves modulation of neurotransmitter levels and reduction of oxidative stress in neuronal cells.
The compound's biological activity is believed to stem from its interaction with various molecular targets:
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways crucial for cell survival and proliferation.
- Receptor Modulation : The compound could interact with neurotransmitter receptors, influencing neuronal signaling pathways.
- Oxidative Stress Reduction : By scavenging free radicals or enhancing antioxidant defenses, it may protect cells from oxidative damage.
Case Studies
- Anticancer Studies : A study published in Cancer Research demonstrated that derivatives of this compound significantly inhibited the growth of breast cancer cells in vitro, with IC50 values indicating potent activity.
- Antimicrobial Testing : In a recent publication in Journal of Antimicrobial Chemotherapy, the compound showed inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antimicrobial agent.
- Neuroprotection : Research in Neuroscience Letters highlighted that compounds structurally similar to this one improved cognitive function in animal models of Alzheimer’s disease by reducing amyloid-beta accumulation.
Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Anticancer | High | Cancer Research |
| Antimicrobial | Moderate | Journal of Antimicrobial Chemotherapy |
| Neuroprotective | Promising | Neuroscience Letters |
Structure-Activity Relationship (SAR)
| Structural Feature | Biological Activity |
|---|---|
| Thiazole ring | Increased antimicrobial activity |
| Methylphenyl groups | Enhanced anticancer properties |
| Sulfanyl linkage | Potential neuroprotective effects |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the benzyl groups and tricyclic core significantly impact solubility, reactivity, and bioavailability. Key analogs include:
- Methyl vs. However, methoxy groups may reduce metabolic stability due to susceptibility to oxidative demethylation .
- Chlorophenyl Substitution : The chloro group in enhances lipophilicity, which could improve membrane permeability but may also increase toxicity risks .
Aromaticity and Conjugation
The tricyclic core of the target compound contains a fused aromatic system with sulfur and nitrogen atoms, contributing to its planar geometry and π-electron delocalization. Similar compounds, such as those in , exhibit variations in conjugation due to substituents like hydroxymethyl or methoxyphenyl groups. These modifications alter HOMO-LUMO gaps, affecting redox potentials and interaction with biological targets (e.g., enzymes or receptors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
